2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-nitrothiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-nitrothiophen-2-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a nitrothiophene moiety, and a dihydroxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-nitrothiophen-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Dihydroxyphenyl Group: The dihydroxyphenyl group can be introduced through a nucleophilic substitution reaction, where a halogenated thiazole derivative reacts with a dihydroxyphenyl compound.
Formation of the Nitrothiophene Moiety: The nitrothiophene group is often synthesized separately and then coupled to the thiazole derivative through a thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or ceric ammonium nitrate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-nitrothiophen-2-yl)ethanone is investigated for its potential antioxidant and antimicrobial properties. The presence of the dihydroxyphenyl group suggests it could scavenge free radicals, while the nitrothiophene moiety may contribute to antimicrobial activity.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers with specific electronic or optical properties, due to its conjugated system and functional groups.
Mechanism of Action
The mechanism by which 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-nitrothiophen-2-yl)ethanone exerts its effects is likely multifaceted:
Molecular Targets: It may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase or catalase.
Pathways Involved: The compound could modulate signaling pathways related to inflammation and cell proliferation, such as the NF-κB or MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-methylthiophen-2-yl)ethanone: Similar structure but with a methyl group instead of a nitro group.
2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-chlorothiophen-2-yl)ethanone: Contains a chlorine atom instead of a nitro group.
Uniqueness
The presence of both the dihydroxyphenyl and nitrothiophene groups in 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-nitrothiophen-2-yl)ethanone makes it unique. These groups confer distinct chemical reactivity and potential biological activities, distinguishing it from similar compounds that lack these functionalities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-1-(4-nitrothiophen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5S3/c18-11-2-1-8(3-12(11)19)10-6-24-15(16-10)25-7-13(20)14-4-9(5-23-14)17(21)22/h1-6,18-19H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIQYWDDXUDDMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)SCC(=O)C3=CC(=CS3)[N+](=O)[O-])O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.